trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate
Overview
Description
Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperidine and is known for its unique chemical properties, including its ability to act as a protecting group for amines during chemical synthesis. This compound is commonly used in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: tert-Butyl chloroformate and 4-methylpiperidine.
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Catalyst: A base such as triethylamine (TEA) or pyridine.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines during multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic conditions, regenerating the free amine.
Comparison with Similar Compounds
Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate derivative used for similar protecting group applications.
Boc-protected amines: Commonly used protecting groups in peptide synthesis.
Fmoc-protected amines: Another protecting group used in solid-phase peptide synthesis.
The uniqueness of this compound lies in its specific structure, which provides unique steric and electronic properties, making it suitable for specialized applications in organic synthesis.
Biological Activity
Trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 214.31 g/mol. The compound features a tert-butyl group and a 4-methylpiperidine moiety linked through a carbamate functional group, contributing to its lipophilicity and ability to penetrate biological membranes effectively.
This compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. Preliminary studies suggest that it may exhibit serotonin reuptake inhibition , which is a mechanism commonly associated with antidepressant activity.
Binding Affinity Studies
Interaction studies indicate that this compound may bind to serotonin receptors, potentially influencing mood-regulating pathways. This interaction is crucial for understanding its antidepressant properties and overall pharmacological profile.
Antidepressant Potential
Research indicates that compounds similar to this compound have been linked to serotonin reuptake inhibition, suggesting potential antidepressant properties. This aligns with the growing interest in developing new antidepressants that target serotonin pathways.
Neuroprotective Effects
In addition to its potential antidepressant activity, there is evidence suggesting that the compound may have neuroprotective effects. Studies on related compounds have shown that they can protect neurons from oxidative stress and promote neuronal survival in various models of neurodegeneration .
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that related compounds could significantly reduce oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides, indicating potential applications in Alzheimer's disease treatment .
- Another investigation focused on the compound's ability to modulate inflammatory responses in astrocytes, which are critical for maintaining homeostasis in the central nervous system .
- Animal Models :
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and other related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl N-(piperidin-4-ylmethyl)carbamate | Structure | Different cyclic amine; potential different biological activity |
Tert-butyl N-{(3R)-5-methylpiperidin-3-yl}carbamate | Structure | Variation in chirality; may affect binding affinity |
Tert-butyl N-(1-methylpiperidin-4-yl)carbamate | Structure | Variation in piperidine structure; altered pharmacological properties |
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAAVGHNGCRJNY-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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